Ethyl 2-aminothiazole-5-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 2-aminothiazole-5-carboxylate involves various strategies, including modifications to its core structure to enhance its antimicrobial activities. For instance, its derivatives have been synthesized using readily available materials, and their structures were confirmed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry (Desai, Bhatt, & Joshi, 2019). Another method involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide to produce α-bromo-α-formylacetate hemiacetal, which is then cyclized with thioureas to yield the compound in good yields (Zhao et al., 2001).
Molecular Structure Analysis
The molecular structure of Ethyl 2-aminothiazole-5-carboxylate is characterized by planar sheets connected by intermolecular hydrogen bonding. These interactions contribute to its stability and reactivity. For example, the crystal structure analysis shows planar sheets internally connected by hydrogen bonds running parallel to specific planes, with limited interactions between the sheets to dipole-dipole interactions (Kennedy et al., 2001).
Chemical Reactions and Properties
Ethyl 2-aminothiazole-5-carboxylate participates in various chemical reactions, forming the basis for synthesizing more complex molecules. Its reactions include cyclization processes and interactions leading to the formation of antimicrobial agents. For instance, its chemical modifications have shown antimicrobial activities against strains of bacteria and fungi (Desai, Bhatt, & Joshi, 2019).
Physical Properties Analysis
The compound's physical properties, such as solubility and melting point, are essential for its application in chemical syntheses. While specific studies on these properties are scarce, the structural analysis and reactivity suggest that its physical characteristics are conducive to various chemical reactions.
Chemical Properties Analysis
The chemical properties of Ethyl 2-aminothiazole-5-carboxylate, including its reactivity with different chemical agents and its behavior under various conditions, have been explored to understand its potential applications in organic synthesis. Its reactivity with secondary amines through Michael-like addition strategy is an example of its versatile chemical properties (Boy & Guernon, 2005).
Scientific Research Applications
Anticancer Activity: Ethyl 2-substituted-aminothiazole-4-carboxylate analogs have demonstrated potential anticancer activity, especially against RPMI-8226 leukemia cell line and a broad spectrum of human tumor cell lines (El-Subbagh, Abadi, & Lehmann, 1999).
Anti-inflammatory, Analgesic, and Antipyretic Activities: Certain derivatives, such as ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates, have shown these activities, albeit with potential ulcerogenic effects (Abignente et al., 1983).
Crystallographic Properties: Studies on the structures of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and related compounds have revealed insights into their hydrogen-bonded interactions and crystal structures (Lynch & Mcclenaghan, 2004).
Inhibition of Cancer Cell Proliferation: 2-Aminothiazole-4-carboxylate derivatives have shown potential in inhibiting beta-catenin concentration and reducing colorectal cancer cell proliferation by 60% (Ilyas et al., 2021).
Antibacterial and Antifungal Properties: Carboxamides synthesized from 2-aminothiazole derivatives have shown promising antibacterial and antifungal properties, with potential for development as antimicrobial agents (Wazalwar et al., 2019).
Synthesis Techniques: Research has also focused on developing efficient synthesis methods for various derivatives of ethyl 2-aminothiazole-5-carboxylate, enhancing the practicality of producing these compounds for further study and application (Cheng et al., 2016).
Safety And Hazards
Future Directions
The development of anticancer drug resistance significantly restricts the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, such as Ethyl 2-aminothiazole-5-carboxylate, which could decrease drug resistance and reduce unpleasant side effects is more desirable .
properties
IUPAC Name |
ethyl 2-amino-1,3-thiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZXERIGKZNEKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30310861 | |
Record name | Ethyl 2-aminothiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30310861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-aminothiazole-5-carboxylate | |
CAS RN |
32955-21-8 | |
Record name | 32955-21-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233051 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-aminothiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30310861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-thiazole-5-carboxylic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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